molecular formula C18H31KO2 B1629050 Potassium linoleate CAS No. 3414-89-9

Potassium linoleate

Cat. No. B1629050
CAS RN: 3414-89-9
M. Wt: 318.5 g/mol
InChI Key: BAYJYBALPIYBQQ-NBTZWHCOSA-M
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Description

Potassium linoleate is a salt of linoleic acid . It has a molecular weight of 318.54 . It is used in various applications including as a laboratory chemical and in the synthesis of substances .


Synthesis Analysis

Potassium linoleate can be synthesized through the transesterification reaction of palm kernel oil, using KOH as a catalyst . Another method involves the isomerization of linoleate and linolenate with potassium tertiary butoxide .


Molecular Structure Analysis

The empirical formula of potassium linoleate is C18H31KO2 . The structure can be represented by the SMILES string [K+].CCCCC\C=C/C\C=C/CCCCCCCC ( [O-])=O .


Chemical Reactions Analysis

Potassium linoleate can undergo various reactions. For instance, it can be involved in the transesterification reaction of palm kernel oil to produce Biodiesel FAME . It can also undergo isomerization with potassium tertiary butoxide .


Physical And Chemical Properties Analysis

Potassium linoleate has a molecular weight of 318.54 . It is a solid substance .

Scientific Research Applications

1. Role in Inflammatory Conditions and PCOS Potassium linoleate, when studied in the context of polycystic ovary syndrome (PCOS), indicated significant correlations with various fatty acids and their derivatives. The research highlighted that saturated fatty acids might reduce the influx of potassium into cells, potentially destabilizing cytosol pH and exacerbating the inflammatory response through the activation of the arachidonic acid cascade. This suggests that managing potassium levels within cells could be crucial for treating patients with inflammatory conditions like PCOS (Szczuko et al., 2022).

2. Influence on Prostaglandin Biosynthesis and Kidney Function Research has explored the impact of different linoleic acid intakes on prostaglandin biosynthesis and kidney function. The study found that with increased linoleic acid intake, there was a rise in the amount of prostaglandin metabolites and other elements like sodium and creatinine in 24-hour urine samples. This indicates that dietary linoleic acid can stimulate prostaglandin-E biosynthesis, potentially affecting systems that control renal function and having implications for sodium and potassium balance in humans (Adam & Wolfram, 1984).

3. Dietary Linoleic Acid and Health Risks A nested case-control study within a European prospective cohort indicated that high dietary intake of linoleic acid might be associated with an increased risk of developing ulcerative colitis. This connection is suggested due to linoleic acid being metabolized to arachidonic acid, a component of colonocyte membranes, whose metabolites have pro-inflammatory properties and are increased in the mucosa of ulcerative colitis patients (Tjønneland et al., 2009).

4. Effects on Body Fat Mass and Obesity Clinical trials have indicated that conjugated linoleic acid, which linoleic acid is a part of, may reduce body fat mass in humans. These studies suggest that conjugated linoleic acid may play a role in weight management and could be beneficial for overweight or obese individuals (Blankson et al., 2000).

5. Relationship with Blood Pressure Studies have explored the relationship between dietary linoleic acid and blood pressure. Results have been inconsistent, but some findings indicate that increased linoleic acid intake may contribute to the prevention and control of adverse blood pressure levels in general populations. This suggests a potential role for dietary linoleic acid in managing cardiovascular health (Miura et al., 2008).

Future Directions

Potassium linoleate has potential applications in various fields. For instance, it has been found to satisfy the United States Environmental Protection Agency protocol for hospital disinfectant on hard, non-porous surfaces . Future research may focus on its potential uses in drug delivery systems and its role in the formation of lipid hydroperoxides .

properties

IUPAC Name

potassium;(9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYJYBALPIYBQQ-NBTZWHCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041561
Record name Potassium linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium linoleate

CAS RN

3414-89-9
Record name Potassium linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium linoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S022W5099
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
RA Mackay, RP Seiders - Journal of dispersion science and …, 1985 - Taylor & Francis
We present here pseudo-ternary phase maps of three surfactant stabilized quarternary systems composed of water, hexadecane, potassium lincleate (KL) as surfactant and the three …
Number of citations: 6 www.tandfonline.com
DG Changaris, AL Carenbauer - Cureus, 2022 - cureus.com
… elsewhere that potassium linoleate (isomerized) has the capacity to rapidly kill these two yeast/fungi [24]. With the present work, we establish that potassium linoleate (isomerized) has …
Number of citations: 10 www.cureus.com
T Gocen, SH Bayarı, MH Guven - Journal of Molecular Structure, 2017 - Elsevier
… We also synthesized sodium (Na) and potassium (K) salts [sodium linoleate and potassium linoleate] of LA. These salts are commonly called soap salts. Fatty acids are poorly soluble in …
Number of citations: 15 www.sciencedirect.com
DS Raju, MR Subbaram… - Journal of the American …, 1970 - Wiley Online Library
… Similar studies on potassium elaidate and potassium linoleate are now presented. Double … A Japanese report (5) on the hydrogenation of potassium linoleate at room temperature and …
Number of citations: 3 aocs.onlinelibrary.wiley.com
RA Mackay, RP Seiders… - 1985 - apps.dtic.mil
We present here pseudo-ternary phase maps on three surfactant stabilized quaternary systems composed of water, hexadecane, and potassium linoleate KL as surfactant and the three …
Number of citations: 2 apps.dtic.mil
CY Ma, DF Wood - Journal of the American Oil Chemists' Society, 1987 - Springer
… Proteins extracted from defatted oats were chemically modified by acylation (succinylation and acetylation), potassium linoleate treatment or partial hydrolysis with trypsin. Total …
Number of citations: 60 link.springer.com
CY Ma - Canadian Institute of Food Science and Technology …, 1985 - Elsevier
… A protein concentrate prepared from defatted, ground groats of oat (Avena sativa L., variety Sentinel) was modified by potassium linoleate treatment or partial hydrolysis with trypsin. Gel …
Number of citations: 24 www.sciencedirect.com
NN Barashkov, TV Sakhno, I Irgibaeva… - … OF PAPERS OF THE …, 2018 - core.ac.uk
In the present study water contaminated with E. coli and containing ammonium sulfate as electrolyte was subjected to electrolytic treatment in electrochemical cell with electrodes made …
Number of citations: 4 core.ac.uk
G Haase, WL Dunkley - Journal of lipid research, 1969 - Elsevier
… ABSTRACT In promoting oxidation of 0.02 M potassium linoleate in a buffered (pH 7.0) aqueous dispersion at 37'C, ascorbic acid at low concentrations (1.8 X 10-6 and 1.8 X 10-5 M) in …
Number of citations: 26 www.sciencedirect.com
Y NAKAMURA, T NISHIDA - Journal of lipid research, 1971 - ASBMB
… potassium linoleate mixtures, various concentrations of hemoglobin were placed in the bottom of centrifuge tubes; buffer and potassium linoleate … in potassium linoleate concentration …
Number of citations: 38 www.jlr.org

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